3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one typically involves multiple steps. One common method starts with the preparation of the benzoxazole core. This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions . The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the dichloro and methylamino groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing in the presence of nanocatalysts or metal catalysts can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Shares the benzoxazole core and exhibits similar biological activities.
5,7-Dichloro-2-(ethylthio)-1,3-benzoxazole: Another benzoxazole derivative with antimicrobial properties.
Uniqueness
3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19Cl2N3O2 |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-3-9-6-12(16(22)20-8(9)2)19-7-13-21-14-10(17)4-5-11(18)15(14)23-13/h4-5,8-9,12,19H,3,6-7H2,1-2H3,(H,20,22) |
InChI Key |
DZWXSJKGXLIXMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(=O)NC1C)NCC2=NC3=C(C=CC(=C3O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.